Cas no 1369138-74-8 (2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one)

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a brominated heterocyclic compound featuring a fused thiophene and cyclohexanone structure. This intermediate is valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactive bromine substituent and ketone functionality. Its rigid bicyclic framework enhances selectivity in coupling reactions, while the electron-rich thiophene moiety facilitates further functionalization. The compound is commonly utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to construct complex molecular architectures. High purity grades ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one structure
1369138-74-8 structure
Product Name:2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
CAS No:1369138-74-8
MF:C8H7BrOS
MW:231.109580278397
CID:1088974
PubChem ID:71721075
Update Time:2025-06-09

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
    • 2-bromo-5,6-dihydro-4H-1-benzothiophen-7-one
    • 1369138-74-8
    • DTXSID50856933
    • SCHEMBL23462404
    • 2-Bromo-5,6-dihydro-1-benzothiophen-7(4H)-one
    • Inchi: 1S/C8H7BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2
    • InChI Key: KICIARDJHJAYKR-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C(CCC2)=O)S1

Computed Properties

  • Exact Mass: 229.94010g/mol
  • Monoisotopic Mass: 229.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.3Ų

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one Pricemore >>

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Additional information on 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Introduction to 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (CAS No. 1369138-74-8)

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1369138-74-8, belongs to the benzo[b]thiophene class, which is a well-studied scaffold in drug discovery. The presence of a bromine substituent at the 2-position and a dihydrobenzothiophene core enhances its pharmacological relevance, making it a valuable intermediate in the synthesis of bioactive molecules.

The structure of 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one features a fused ring system consisting of a benzene ring and a thiophene ring, with additional hydrogenation at the 5 and 6 positions. This modification imparts stability while allowing for selective functionalization at other sites. The bromine atom at the 2-position serves as a versatile handle for further chemical transformations, enabling the synthesis of more complex derivatives. Such structural features make this compound an attractive candidate for exploring new therapeutic avenues.

In recent years, there has been growing interest in benzo[b]thiophene derivatives due to their demonstrated efficacy in various pharmacological applications. The pharmacological significance of this class of compounds stems from their ability to interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. Specifically, modifications within the benzo[b]thiophene core have been shown to modulate the binding affinity and selectivity of these molecules, leading to improved drug-like properties.

One of the most compelling aspects of 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is its potential as a key intermediate in the development of novel therapeutics. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity to specific biological targets. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders. The brominated benzo[b]thiophene scaffold provides a robust platform for further chemical optimization, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.

The synthetic pathways for preparing 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one involve multi-step organic transformations that highlight its synthetic versatility. One common approach involves the bromination of an existing benzo[b]thiophene derivative followed by cyclization and hydrogenation steps to introduce the dihydro functionality. These synthetic strategies underscore the compound's utility as a building block in complex molecule construction. Additionally, advances in catalytic methods have enabled more efficient and scalable production processes, making it more accessible for industrial applications.

Recent advancements in computational chemistry have further accelerated the exploration of 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level, providing valuable guidance for structure-based drug design. These computational approaches complement experimental efforts by predicting binding modes and identifying optimal sites for structural modifications. Such interdisciplinary strategies are crucial for accelerating the discovery of novel therapeutic agents.

The biological activity of 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one has been extensively investigated in various preclinical models. Preliminary studies suggest that this compound exhibits promising effects on pathways relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. The bromine substituent plays a critical role in modulating these effects by influencing electronic distributions across the molecule. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion,2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (CAS No. 1369138-74-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological activities. Its role as an intermediate in drug synthesis underscores its importance in medicinal research. As our understanding of molecular interactions continues to evolve,this compound will remain at the forefront of efforts aimed at developing innovative therapeutics for human health challenges.

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